molecular formula C18H18F4N4O B2391029 4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine CAS No. 1775544-89-2

4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine

Cat. No.: B2391029
CAS No.: 1775544-89-2
M. Wt: 382.363
InChI Key: UHEGZQBAYIQWIL-UHFFFAOYSA-N
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Description

4-[4-(3-Fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine (CAS RN: 1775544-89-2) is a heterocyclic compound featuring a pyrimidine core substituted with a trifluoromethyl group at position 6, a methyl group at position 2, and a piperazine ring linked to a 3-fluoro-4-methylbenzoyl moiety at position 2. Its molecular formula is C₁₉H₁₈F₄N₄O, with a molecular weight of 382.36 g/mol .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O/c1-11-3-4-13(9-14(11)19)17(27)26-7-5-25(6-8-26)16-10-15(18(20,21)22)23-12(2)24-16/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHEGZQBAYIQWIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=NC(=NC(=C3)C(F)(F)F)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3-fluoro-4-methylbenzoyl)piperazin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine , often referred to as F980-0322, is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of F980-0322 includes a piperazine ring, a pyrimidine moiety, and multiple fluorine substituents, which enhance its lipophilicity and binding affinity. The molecular formula is C22H20F2N4O2C_{22}H_{20}F_{2}N_{4}O_{2} with a molecular weight of 410.42 g/mol. Key properties include:

PropertyValue
Molecular Weight410.42 g/mol
LogP (Partition Coefficient)2.890
Water Solubility (LogSw)-3.10
Polar Surface Area47.161
Hydrogen Bond Acceptors5
Hydrogen Bond Donors0

These properties suggest that the compound may exhibit favorable pharmacokinetics, including good membrane permeability.

F980-0322's biological activity is primarily attributed to its interaction with various receptors and enzymes. The piperazine moiety is known for its role in modulating neurotransmitter systems, while the trifluoromethyl group may enhance binding affinity to targets such as cannabinoid receptors and various enzymes involved in metabolic pathways.

Anticancer Activity

Recent studies have demonstrated that compounds similar to F980-0322 exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • IC50 Values : Compounds with similar structures have shown IC50 values ranging from 19.9 µM to as low as 0.84 µM against human breast and ovarian cancer cells .
  • Mechanism : The benzoyl portion of the molecule engages in lipophilic interactions within enzyme active sites, which may inhibit key metabolic pathways in cancer cells .

Neuropharmacological Effects

F980-0322 may also exhibit neuropharmacological properties by interacting with serotoninergic and dopaminergic receptors. Research indicates:

  • Affinity for Receptors : Similar compounds have shown notable affinities for serotonin receptors (5-HT2A) and dopamine receptors (D1, D2), suggesting potential applications in treating psychiatric disorders .
  • Side Effects : Compared to traditional antipsychotics, derivatives of this compound may induce fewer extrapyramidal symptoms, making them safer alternatives for neuroleptic therapy .

Study on Antiproliferative Effects

A study published in MDPI evaluated the antiproliferative effects of various benzoylpiperidine derivatives on cancer cell lines. The findings indicated that modifications to the benzoyl group significantly influenced the potency of these compounds against cancer cells:

  • Compound Variants : Compounds with meta-substituted hydroxyl groups displayed enhanced activity, with IC50 values dropping below 1 µM .

Neuropharmacological Evaluation

Research assessing the neuropharmacological profile of related compounds highlighted their ability to selectively bind to dopamine receptors without significant off-target effects:

  • Selectivity : Compounds showed selective inhibition patterns that could minimize side effects typically associated with broader-spectrum antipsychotics .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

  • Fluorine/Trifluoromethyl Groups : The target compound’s 3-fluoro-4-methylbenzoyl and trifluoromethyl groups enhance lipophilicity and resistance to oxidative metabolism compared to BD78668, which lacks fluorine in its benzoyl analog .
  • Heterocyclic Variations : BK77828 replaces the benzoyl group with a cyclopropylpyridazinyl moiety, introducing additional nitrogen atoms. This may improve water solubility but reduce membrane permeability relative to the target compound .

Structural Complexity and Bioactivity

  • The tert-butyl group in BD78668 simplifies the structure but may reduce target-binding specificity compared to the aromatic benzoyl group in the target compound .

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